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Compound of Interest

Compound Name: 5-Acetoxymethyl-2-furaldehyde

Cat. No.: B043329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Acetoxymethyl-2-furaldehyde, a derivative of the versatile platform chemical 5-

hydroxymethylfurfural (HMF), is a compound of significant interest in medicinal chemistry and

drug development. Its furanic core and reactive functionalities make it a valuable scaffold for

the synthesis of novel therapeutic agents. A thorough understanding of its chemical structure

and properties is paramount for its application in drug design and development. This technical

guide provides an in-depth analysis of the spectroscopic data of 5-Acetoxymethyl-2-
furaldehyde, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The presented data and experimental protocols

are intended to serve as a comprehensive resource for researchers and scientists working with

this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 5-Acetoxymethyl-2-
furaldehyde.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 89.56
MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.604 s 1H Aldehyde CHO

7.522 d 1H Furan H-3

6.808 d 1H Furan H-4

5.155 s 2H Methylene CH₂

2.081 s 3H Acetyl CH₃

Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

177.5 Aldehyde C=O

170.1 Ester C=O

158.5 Furan C-2

153.0 Furan C-5

122.8 Furan C-3

112.5 Furan C-4

57.8 Methylene CH₂

20.7 Acetyl CH₃

Note: The assignments are based on typical chemical shifts for similar structures.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2850 & 2750 Weak C-H stretch (aldehyde)

~1750-1730 Strong C=O stretch (ester)

~1740-1720 Strong C=O stretch (aldehyde)

~1600-1475 Weak-Medium
C=C stretch (aromatic furan

ring)

~1300-1000 Strong C-O stretch (ester and ether)

Note: These are characteristic absorption frequencies for the functional groups present in 5-
Acetoxymethyl-2-furaldehyde.

Table 4: Mass Spectrometry (Electron Ionization - EI)
Data

m/z Relative Intensity (%) Possible Fragment

168 1.2 [M]⁺ (Molecular Ion)

126 100.0 [M - CH₂CO]⁺

109 21.2 [M - OCOCH₃]⁺

97 8.7 [C₅H₅O₂]⁺

79 27.2 [C₅H₃O]⁺

53 10.8 [C₄H₅]⁺

43 27.5 [CH₃CO]⁺

Data sourced from ChemicalBook.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic

compounds like 5-Acetoxymethyl-2-furaldehyde. Instrument-specific parameters may require

optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-Acetoxymethyl-2-
furaldehyde in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in

a clean NMR tube. The final concentration should be sufficient to obtain a good signal-to-

noise ratio.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).

Data Acquisition:

Acquire a ¹H NMR spectrum to determine the proton chemical shifts, multiplicities (singlet,

doublet, etc.), and coupling constants (J values).

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments and

their chemical shifts. Proton-decoupled spectra are typically acquired to simplify the

spectrum to single lines for each carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two

salt plates (e.g., NaCl or KBr) to create a thin film.

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder and press the mixture into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly on the ATR crystal.

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the

spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be
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recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

Common techniques include:

Direct Infusion: The sample is dissolved in a suitable volatile solvent and infused directly

into the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas

chromatography, and the eluting components are introduced into the mass spectrometer.

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common

technique for volatile compounds, which involves bombarding the sample with a high-energy

electron beam.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the

compound from the molecular ion peak and to identify characteristic fragment ions, which

provide structural information.

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for spectroscopic data analysis and the

relationship between the different spectroscopic techniques in elucidating the structure of an

organic molecule like 5-Acetoxymethyl-2-furaldehyde.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Integration of Spectroscopic Data.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Acetoxymethyl-2-
furaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043329#spectroscopic-data-analysis-of-5-
acetoxymethyl-2-furaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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